molecular formula C12H17BN2O3 B572069 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide CAS No. 1257553-74-4

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Cat. No. B572069
M. Wt: 248.089
InChI Key: NRPJHELKCIKBLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . More detailed information might be found in the supplementary materials of the referenced papers .


Chemical Reactions Analysis

The compound may be used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 42-43 °C/50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index of n20/D 1.396 .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method : The method involves the reaction of alkylbenzenes with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .
    • Results : The result is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Method : The method involves the reaction of alkyl or aryl alkynes and alkenes with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of transition metal catalysts .
    • Results : The result is the formation of boronates .
  • Coupling with Aryl Iodides

    • Field : Organic Chemistry
    • Application : This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
    • Method : The method involves the reaction of aryl iodides with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of a copper catalyst .
    • Results : The result is the formation of aryl boronates .
  • Asymmetric Hydroboration of 1,3-Enynes

    • Field : Organic Chemistry
    • Application : This compound can be used for the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
    • Method : The method involves the reaction of 1,3-enynes with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .
    • Results : The result is the formation of chiral allenyl boronates .
  • Synthesis of Novel Copolymers

    • Field : Polymer Chemistry
    • Application : This compound can be used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Method : The method involves the reaction of benzothiadiazole and electron-rich arene units with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .
    • Results : The result is the formation of novel copolymers .
  • Preparation of Fluorenylborolane

    • Field : Organic Chemistry
    • Application : This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane .
    • Method : The method involves the reaction of arenes with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .
    • Results : The result is the formation of fluorenylborolane .

Safety And Hazards

The compound is potentially hazardous. It is a highly flammable liquid and vapor. It can generate flammable or ignitable gases upon contact with water .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)8-5-6-9(10(14)16)15-7-8/h5-7H,1-4H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPJHELKCIKBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694411
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

CAS RN

1257553-74-4
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
NR Norcross, B Baragana, C Wilson… - Journal of Medicinal …, 2016 - ACS Publications
In this paper we describe the optimization of a phenotypic hit against Plasmodium falciparum, based on a trisubstituted pyrimidine scaffold. This led to compounds with good …
Number of citations: 19 pubs.acs.org
L Yang - 2020 - repository.kulib.kyoto-u.ac.jp
The following parts of the accepted materials were modified;(a) A word ‘we’is replaced to ‘the author’.(b) Words ‘see supporting information’and similar expressions are deleted and …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
SK Bagal, C Gregson, DH O'Donovan… - Journal of Medicinal …, 2021 - ACS Publications
Aberrant activity of the histone methyltransferase polycomb repressive complex 2 (PRC2) has been linked to several cancers, with small-molecule inhibitors of the catalytic subunit of the …
Number of citations: 13 pubs.acs.org
JE Thomas, M Wang, W Jiang, M Wang… - Journal of Medicinal …, 2023 - ACS Publications
The histone acetyltransferase CREB-binding protein (CBP) and its paralogue p300 protein are key transcriptional coactivators and attractive cancer therapeutic targets. We describe …
Number of citations: 1 pubs.acs.org
B Le Bourdonnec, RT Windh, LK Leister… - Journal of medicinal …, 2009 - ACS Publications
Selective, nonpeptidic δ opioid receptor agonists have been the subject of great interest as potential novel analgesic agents. The discoveries of BW373U86 (1) and SNC80 (2) …
Number of citations: 93 pubs.acs.org

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